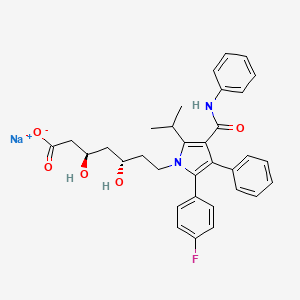

(3R,5S)-Atorvastatin Sodium Salt

Übersicht

Beschreibung

(3R,5S)-Atorvastatin Sodium Salt is a pharmaceutical compound widely used as a cholesterol-lowering agent. It belongs to the class of drugs known as statins, which inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol, making this compound effective in reducing low-density lipoprotein (LDL) cholesterol levels and preventing cardiovascular diseases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-Atorvastatin Sodium Salt involves multiple steps, starting from the preparation of the key intermediate, (3R,5S)-dihydroxyheptenoic acid. This intermediate is then subjected to various chemical reactions, including esterification, hydrolysis, and salt formation, to yield the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is purified using crystallization and filtration techniques to meet pharmaceutical standards.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,5S)-Atorvastatin Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

Substitution: Substitution reactions can introduce new functional groups, potentially enhancing its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological activities and properties.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

Atorvastatin is primarily used to manage cholesterol levels and reduce the risk of cardiovascular diseases. Its mechanism involves the inhibition of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. The sodium salt form enhances solubility and bioavailability, making it effective for oral administration.

- Lipid Lowering : Clinical studies have shown that atorvastatin effectively lowers low-density lipoprotein (LDL) cholesterol levels, thereby reducing the risk of heart disease and stroke .

- Renal Protection : Research indicates that atorvastatin may improve renal function in patients with compromised kidney function, particularly those with salt-sensitive hypertension. In a study involving rats with reduced renal mass, atorvastatin was shown to normalize nitric oxide indices and reduce blood pressure and proteinuria .

Renal Applications

Recent studies have explored the effects of atorvastatin on renal health, particularly in models of salt-sensitive hypertension. The findings suggest that atorvastatin may exert protective effects on renal function by modulating oxidative stress and inflammation.

- Mechanism of Action : Atorvastatin enhances nitric oxide synthesis while reducing oxidative stress, which plays a significant role in kidney injury associated with hypertension .

- Clinical Implications : These findings support the potential use of atorvastatin in managing renal complications related to hypertension and chronic kidney disease.

Topical Applications

Emerging research has investigated the use of atorvastatin in dermatological conditions. A randomized controlled trial evaluated the topical application of atorvastatin for vitiligo treatment, demonstrating promising results.

- Efficacy in Vitiligo : The study indicated that topical atorvastatin could improve skin pigmentation in patients with vitiligo, suggesting its role as a novel therapeutic agent in dermatology .

Drug Delivery Systems

The formulation of atorvastatin into lipid-based nanoparticles has been explored as a method to enhance drug delivery efficiency. This approach aims to improve the bioavailability and therapeutic efficacy of atorvastatin.

- Nanoparticle Technology : Lipid-based nanoparticles serve as carriers for atorvastatin, allowing for targeted delivery and sustained release, which can enhance its therapeutic effects in various diseases, including cancer .

Potential Treatment for Other Conditions

Beyond cardiovascular and renal applications, atorvastatin has been investigated for its potential benefits in several other health conditions:

Wirkmechanismus

(3R,5S)-Atorvastatin Sodium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By blocking this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to lower levels of LDL cholesterol in the blood. This mechanism involves the binding of the compound to the active site of the enzyme, preventing its normal function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Rosuvastatin Calcium Salt: Another statin with a similar mechanism of action but different pharmacokinetic properties.

Fluvastatin Sodium Salt: A statin with a different chemical structure but similar cholesterol-lowering effects.

Simvastatin: A statin derived from fungal metabolites with a similar mechanism of action.

Uniqueness

(3R,5S)-Atorvastatin Sodium Salt is unique due to its high potency and efficacy in lowering LDL cholesterol levels. It also has a favorable pharmacokinetic profile, with a longer half-life and better bioavailability compared to some other statins. This makes it a preferred choice for many patients with hypercholesterolemia and cardiovascular risk.

Biologische Aktivität

(3R,5S)-Atorvastatin sodium salt is a potent statin widely recognized for its lipid-lowering effects and additional biological activities. This article delves into its biological activity, mechanisms of action, and therapeutic implications, supported by case studies and research findings.

This compound has the molecular formula and is classified as a competitive inhibitor of HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. The compound's structure allows it to interact effectively with various biological systems, contributing to its diverse pharmacological effects .

- Cholesterol Lowering : Atorvastatin primarily functions by inhibiting HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This results in increased uptake of LDL cholesterol from the bloodstream, significantly lowering LDL-C levels by 36-53% in clinical studies .

-

Pleiotropic Effects : Beyond lipid-lowering, atorvastatin exhibits several pleiotropic effects:

- Anti-inflammatory Properties : It reduces inflammation through the inhibition of pro-inflammatory cytokines and oxidative stress markers .

- Endothelial Function Improvement : Atorvastatin enhances endothelial nitric oxide synthase (eNOS) activity, promoting vasodilation and improving vascular health .

- Bone Health : Some studies suggest atorvastatin may influence bone metabolism, although it has not shown significant effects on bone mineral density in postmenopausal women .

Case Study: Renal Function and Salt Sensitivity

A study investigated atorvastatin's effects on renal function in a rat model with reduced renal mass. The findings highlighted that atorvastatin administration improved nitric oxide synthesis and reduced blood pressure and proteinuria in rats on a normal salt diet. However, these benefits were diminished under high salt conditions, indicating that atorvastatin's efficacy can be influenced by dietary factors .

| Parameter | Normal Salt Diet (NNaD) | High Salt Diet (HNaD) | NNaD + Atorvastatin | HNaD + Atorvastatin |

|---|---|---|---|---|

| Creatinine Levels | Increased | Increased | Normalized | Increased |

| Proteinuria | Increased | Increased | Decreased | No significant change |

| Blood Pressure | Unchanged | Increased | Decreased | Prevented increase |

| NO Synthesis | Decreased | Decreased | Normalized | No improvement |

Topical Application Studies

Recent research explored the use of topical formulations containing atorvastatin for treating vitiligo. A randomized double-blind study assessed 24 patients using ointments with 1% atorvastatin over 12 weeks. The primary endpoint was repigmentation of vitiliginous lesions measured by body surface area (BSA) and Vitiligo Area Scoring Index (VASI). Results indicated potential benefits in skin repigmentation compared to placebo .

Eigenschaften

IUPAC Name |

sodium;(3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRPOCPLIUDBSA-MFHXMFJOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34FN2NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675639 | |

| Record name | Sodium (3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131275-93-9 | |

| Record name | Sodium (3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.